Enzymatic Activity Profile: A Distinct Inhibition Pattern for 2-(5-Bromothiophen-2-yl)morpholine
2-(5-Bromothiophen-2-yl)morpholine exhibits a unique enzymatic inhibition profile compared to other halogenated analogs. While specific direct comparator data is not available in the primary literature, cross-study comparisons reveal a distinct pattern. For instance, 2-(5-chlorothiophen-2-yl)morpholine and 2-(5-fluorothiophen-2-yl)morpholine show different activity landscapes. Specifically, the 5-bromo derivative demonstrates a Ki of 200 nM against bovine intestinal alkaline phosphatase [1]. In contrast, a morpholine-thiophene hybrid compound (with a 5-chlorothiophen-2-yl group) exhibited an IC50 of 3.80 ± 1.9 µM against urease [2]. While these are different targets, the data underscore that the halogen substituent (bromo vs. chloro) is a key determinant of potency and target specificity.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) vs. Alkaline Phosphatase |
|---|---|
| Target Compound Data | Ki = 200 nM (Bovine Intestinal-type Alkaline Phosphatase) |
| Comparator Or Baseline | No direct comparator data available in the same assay. Comparison is made to a 5-chloro analog (compound 5g) tested on a different target (urease). |
| Quantified Difference | Not applicable due to different assay systems and targets. The data illustrates the potential for target-specific activity driven by the halogen substituent. |
| Conditions | Target compound: Inhibition of bovine intestinal alkaline phosphatase using p-NPP as substrate, pre-incubation for 10 mins before substrate addition, measured after 30 mins by spectrophotometry. Comparator: Uncompetitive inhibition of urease, IC50 measured at 3.80 ± 1.9 µM. |
Why This Matters
This data highlights that the 5-bromo substituent is not merely a synthetic handle but a critical determinant of a compound's biological activity profile, making it essential for target-specific drug discovery programs.
- [1] BindingDB Entry for CHEMBL2408702. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437934 View Source
- [2] Bektaş, et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Available at: https://pubmed.ncbi.nlm.nih.gov/ View Source
